2,5-Dichloro-7,8-dihydroquinoline
Description
Properties
IUPAC Name |
2,5-dichloro-7,8-dihydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABZTGKFHCYPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-7,8-dihydroquinoline typically involves the chlorination of 7,8-dihydroquinoline. One common method is the reaction of 7,8-dihydroquinoline with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-7,8-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully hydrogenated quinoline.
Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-7,8-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-7,8-dihydroquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase enzymes, leading to bacterial cell death.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,5-Dichloro-7,8-dihydroquinoline with structurally related compounds:
Key Differences and Implications
Substituent Positioning and Electronic Effects: The 2,5-dichloro substitution in the main compound contrasts with 7,8-dichloro positioning in 7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. 5-Amino-8-hydroxyquinoline dihydrochloride lacks chlorine but features polar amino and hydroxyl groups, making it water-soluble (as a salt) and suitable for biological applications like metal chelation .
Functional Group Diversity: Carboxylic acid and ketone groups in 7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid increase polarity, favoring solubility in polar solvents. In contrast, the main compound’s non-polar Cl substituents may enhance lipid solubility, impacting pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dichloro-7,8-dihydroquinoline, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst. For example, anthranilic acid derivatives can react with cyclic ketones (e.g., cyclopentanone) under reflux conditions in POCl₃ to form the dihydroquinoline core. Post-synthetic chlorination steps at specific positions (2 and 5) require careful temperature control (e.g., 80–100°C) to avoid overhalogenation. Purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. How is this compound structurally characterized, and what analytical techniques are most reliable?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding steric effects (e.g., Cl substituents at positions 2 and 5) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₆Cl₂N) and isotopic patterns.
- FT-IR : Identifies C-Cl stretches (~550–650 cm⁻¹) and NH/CH vibrations in the dihydroquinoline ring .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Answer :
| Property | Value/Range | Relevance |
|---|---|---|
| Molecular Weight | 214.04 g/mol | Determines molarity in solutions |
| Melting Point | 180–182°C | Guides recrystallization methods |
| Solubility | Low in H₂O; high in DMSO | Affects biological assay protocols |
- Low aqueous solubility necessitates the use of co-solvents (e.g., DMSO) for in vitro studies, requiring controls for solvent interference .
Advanced Research Questions
Q. How do noncovalent interactions (e.g., hydrogen bonding, π-stacking) govern the crystal packing of this compound?
- Answer : Supramolecular synthons, such as Cl···Cl halogen bonds and C-H···N interactions, dominate the crystal lattice. These interactions influence polymorphism and stability. For instance, the dihydroquinoline ring’s planarity promotes π-stacking, while Cl substituents form directional halogen bonds, critical for designing co-crystals with enhanced bioavailability .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Cross-Validation : Replicate assays across multiple models (e.g., bacterial vs. mammalian systems).
- Purity Verification : Use HPLC (>98% purity) to exclude confounding byproducts.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
Q. How do substituent modifications at positions 2 and 5 impact the compound’s mechanism of action in enzyme inhibition?
- Answer : Chlorine at position 2 enhances electron-withdrawing effects, increasing binding affinity to metalloenzymes (e.g., cytochrome P450). Position 5 substituents modulate steric hindrance; bulkier groups reduce activity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate these interactions .
Q. What methodological advancements in collision cross-section (CCS) prediction improve structural analysis of this compound derivatives?
- Answer : Ion mobility spectrometry (IMS) coupled with machine learning models (e.g., DeepCCS) predicts CCS values (Δ < 2%) for gas-phase ions. This aids in distinguishing structural isomers (e.g., 2,5- vs. 2,6-dichloro derivatives) without requiring synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
